molecular formula C20H17N3O2S2 B2516793 N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-57-6

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2516793
CAS No.: 1111160-57-6
M. Wt: 395.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a thiazoloquinazoline derivative characterized by a fused bicyclic core comprising a thiazole and quinazoline moiety. The compound features a 7-methyl substituent on the quinazoline ring and a 3,4-dimethylphenyl carboxamide group at position 2.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-10-4-7-15-14(8-10)18(24)22-17-16(27-20(26)23(15)17)19(25)21-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIUYCJOQKSBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=C(C=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

The compound's structure is characterized by a thiazoloquinazoline framework, which is known for diverse biological activities. The molecular formula is C20H19N3O2S2C_{20}H_{19}N_{3}O_{2}S_{2} with a molecular weight of 411.5 g/mol.

Research suggests that this compound may exert its biological effects through several mechanisms:

  • Channel Activation : It has been identified as a potential activator of large-conductance voltage- and Ca2+^{2+}-activated K+^{+} channels (BK channels). This activation can influence various physiological processes, including muscle contraction and neurotransmitter release .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it has shown promise in inhibiting proteases that are critical in cancer cell growth.

In Vitro Studies

A series of derivatives based on the thiazoloquinazoline structure have been synthesized and evaluated for their biological activities. Notably:

  • Compound 12h demonstrated an EC50_{50} of 2.89 μM in activating BK channels, indicating significant potency .
  • Additional derivatives were tested for their effects on ion channel currents, with variations in substituents leading to differing levels of activity.

Case Studies

  • Overactive Bladder Treatment : A study highlighted the efficacy of these compounds in treating overactive bladder (OAB). The derivatives exhibited significant activity in cell-based assays designed to evaluate their effects on bladder function .
  • Cancer Research : In cancer studies, certain compounds were shown to induce apoptosis in cancer cell lines by inhibiting key signaling pathways associated with cell survival.

Comparative Analysis

The biological activity of this compound can be compared to other thiazoloquinazoline derivatives:

Compound NameEC50_{50} (μM)Target ActivityNotes
Compound 12h2.89BK ChannelPotent activator
Compound 11g12.33BK ChannelModerate activity
Compound 7a<10Protease InhibitionEffective against cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic System

The target compound’s thiazolo[3,4-a]quinazoline core distinguishes it from simpler heterocycles like 1,3,4-thiadiazoles (e.g., N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives) . However, this complexity may reduce synthetic yields (e.g., 69% for the phenylethyl analog vs. 93% for thiadiazoles ).

Substituent Effects
  • Carboxamide Group Variations: Target Compound: The 3,4-dimethylphenyl substituent provides electron-donating methyl groups, increasing lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility. N-(4-Methoxybenzyl) Analog: The 4-methoxybenzyl group adds an electron-donating methoxy moiety, which could influence electronic properties and hydrogen bonding. Its higher molecular weight (411.5 vs. 381.5 for 5d) may affect pharmacokinetics .
  • Position 7 Methyl Group: The 7-methyl substituent in the target compound is absent in the N-(1-phenylethyl) and N-(4-methoxybenzyl) analogs.

Key Observations :

  • Thiadiazole derivatives exhibit higher synthetic yields (93% for 3a ) but simpler structures, limiting their binding versatility compared to thiazoloquinazolines.
  • Antimicrobial Activity : The phenylethyl-substituted thiazoloquinazoline (5d) showed activity, suggesting the target compound’s dimethylphenyl group may confer similar or enhanced effects due to increased lipophilicity .
  • Molecular Weight : The 4-methoxybenzyl analog’s higher molecular weight (411.5) approaches the upper limit of drug-like properties (typically <500 Da), whereas the target compound’s dimethylphenyl group likely maintains a lower weight, favoring bioavailability .

Research Implications and Gaps

  • Synthetic Optimization : The lower yield of thiazoloquinazolines (69% for 5d vs. 93% for thiadiazoles ) highlights the need for improved cyclization protocols.
  • Biological Screening: No activity data exists for the target compound in the provided evidence.
  • Structure-Activity Relationships (SAR) : Systematic studies comparing substituents (e.g., methyl vs. methoxy) on potency and selectivity are needed.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide that influence its biological activity?

  • Answer : The compound's activity is governed by its fused thiazoloquinazoline core, which provides rigidity and electronic properties for target interactions. Substituents like the 3,4-dimethylphenyl group enhance lipophilicity and binding affinity, while the thioxo group at position 1 contributes to redox activity. Methyl groups at positions 3 and 7 modulate solubility and metabolic stability .

Q. What synthetic routes are commonly employed for synthesizing thiazoloquinazoline derivatives like this compound?

  • Answer : Multi-step synthesis typically involves:

Cyclization : Formation of the thiazolo[3,4-a]quinazoline core via acid- or base-catalyzed reactions.

Condensation : Introduction of the carboxamide group using activated carbonyl intermediates.

Functionalization : Substituents (e.g., 3,4-dimethylphenyl) are added via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki).
Common solvents: DMF, dioxane; catalysts: ZnCl₂, K₂CO₃ .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Answer :

TechniquePurposeExample Data
¹H/¹³C NMR Confirm substituent positions and core structureδ 7.2–7.8 ppm (aromatic protons), δ 2.3 ppm (methyl groups)
TLC Monitor reaction progressRf = 0.2–0.5 (chloroform:acetone, 3:1)
MS Verify molecular weightm/z = [M+H]⁺ (calculated for C₂₀H₁₈N₄O₂S₂)

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Answer : Use Design of Experiments (DoE) to test variables:

  • Solvent polarity : DMF vs. dioxane for solubility and reaction rate .
  • Catalyst loading : ZnCl₂ (5–10 mol%) to accelerate cyclization .
  • Temperature : 80–100°C for condensation steps to minimize side products .
    Statistical tools (e.g., ANOVA) identify significant factors. Parallel reactions in microfluidic systems enhance reproducibility .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., thioxo group orientation) .
  • Dynamic NMR : Study conformational exchange in solution (e.g., hindered rotation of the dimethylphenyl group) .

Q. What computational methods are suitable for predicting the biological targets of this compound?

  • Answer :

  • Molecular docking : Screen against kinases (e.g., EGFR) using the thiazoloquinazoline core as a hinge-binding motif .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What experimental strategies can elucidate the mechanism of biological activity (e.g., anti-cancer effects)?

  • Answer :

  • Enzyme inhibition assays : Test against purified kinases (e.g., PI3K, mTOR) using fluorescence-based substrates .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells .
  • Metabolomics : Identify downstream pathways (e.g., apoptosis markers via LC-MS) .

Q. How can stability studies under varying conditions (pH, temperature) guide formulation development?

  • Answer :

  • Stress testing : Expose to pH 1–13 buffers at 40°C for 48 hours; monitor degradation via HPLC .
  • Lyophilization : Assess solid-state stability by comparing crystalline vs. amorphous forms (DSC/TGA) .
  • Light sensitivity : Store in amber vials if UV-Vis shows photodegradation peaks <400 nm .

Methodological Notes

  • Safety : Follow guidelines for handling thioxo-containing compounds (e.g., P201/P210 precautions) .
  • Data Validation : Replicate key findings across ≥3 independent syntheses to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.